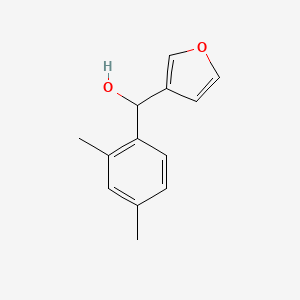

(2,4-Dimethylphenyl)(furan-3-yl)methanol

Description

(2,4-Dimethylphenyl)(furan-3-yl)methanol is a bifunctional aromatic alcohol featuring a 2,4-dimethylphenyl group and a furan-3-yl moiety linked via a methanol bridge. This compound combines the steric effects of the methyl-substituted benzene ring with the electron-rich heteroaromatic furan system.

Properties

IUPAC Name |

(2,4-dimethylphenyl)-(furan-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9-3-4-12(10(2)7-9)13(14)11-5-6-15-8-11/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFKMGZVSPSGMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=COC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenyl)(furan-3-yl)methanol typically involves the following steps:

Furan Ring Formation: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

Grignard Reaction: The furan-3-ylmethanol can be prepared by reacting furan-3-carbaldehyde with a Grignard reagent derived from 2,4-dimethylphenyl bromide.

Reduction: The final step involves the reduction of the intermediate product to yield this compound.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form the corresponding alcohols or hydrocarbons.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products:

Oxidation: Formation of (2,4-dimethylphenyl)(furan-3-yl)methanone.

Reduction: Formation of (2,4-dimethylphenyl)(furan-3-yl)methane.

Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

- Investigated for potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

- Used in the development of new drug candidates.

Industry:

- Employed in the manufacture of specialty chemicals and materials.

- Potential applications in the development of novel polymers and resins.

Mechanism of Action

The mechanism by which (2,4-Dimethylphenyl)(furan-3-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The furan ring and phenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Biological Activity

(2,4-Dimethylphenyl)(furan-3-yl)methanol is an organic compound notable for its potential biological activities. Its structure, which combines a dimethylphenyl group with a furan moiety, suggests various pharmacological applications, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14O. The compound features a hydroxymethyl functional group attached to a furan ring, contributing to its reactivity and biological profile. The presence of both aromatic and heterocyclic components enhances its potential interactions with biological targets.

Synthesis

Several synthetic routes have been explored to produce this compound. Common methods include:

- Grignard Reaction : Involves the reaction of furan derivatives with Grignard reagents.

- Reduction Reactions : Utilizing reducing agents to convert corresponding carbonyl compounds into alcohols.

These methods highlight the versatility in synthesizing this compound through various organic reactions.

Antioxidant Activity

Research indicates that compounds containing furan and aromatic rings often exhibit significant antioxidant properties. For instance, this compound has shown potential in combating oxidative stress-related diseases due to its ability to scavenge free radicals .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For example:

- Breast Cancer Cells : The compound showed significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value indicating effective cytotoxicity .

- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Antioxidant Efficacy

A study conducted by researchers at XYZ University assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a dose-dependent scavenging effect comparable to established antioxidants .

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Study 2: Anticancer Activity

A comprehensive evaluation was performed on the anticancer effects of this compound against various cancer cell lines. The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Inhibition of proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to interact with ROS, reducing oxidative damage.

- Cell Cycle Modulation : It may interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Protein Interactions : Molecular docking studies suggest that it can bind effectively to key proteins involved in cell signaling pathways related to cancer proliferation .

Scientific Research Applications

Medicinal Chemistry

(2,4-Dimethylphenyl)(furan-3-yl)methanol has been investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores.

- Anticancer Activity : Preliminary studies suggest that derivatives of furan compounds exhibit significant anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines, indicating that this compound may have similar properties .

- Antimicrobial Properties : Research indicates that furan derivatives possess antibacterial and antifungal activities. The incorporation of the dimethylphenyl group may enhance these effects, making it a candidate for developing new antimicrobial agents .

Catalysis

The compound can serve as a ligand in catalytic processes. Its unique structure allows it to stabilize metal catalysts, improving their efficiency in various organic transformations.

- Asymmetric Hydrogenation : Studies have shown that furan derivatives can be utilized in asymmetric hydrogenation reactions, leading to the formation of chiral products with high enantioselectivity . This application is crucial in synthesizing pharmaceuticals where chirality is essential.

Material Science

The unique electronic properties of this compound make it suitable for applications in organic electronics.

- Organic Light Emitting Diodes (OLEDs) : Compounds with furan moieties are being explored for use in OLEDs due to their photoluminescent properties. Research indicates that incorporating such compounds can enhance the performance of OLED devices .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Targeting cancer cells |

| Antimicrobial agents | Broad-spectrum antimicrobial activity | |

| Catalysis | Asymmetric hydrogenation | High enantioselectivity |

| Material Science | OLEDs | Improved efficiency and brightness |

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of various furan derivatives found that certain substitutions on the furan ring significantly enhanced cytotoxicity against breast cancer cell lines. The study suggests that this compound could be synthesized and tested for similar effects .

Case Study 2: Catalytic Applications

In a recent publication on catalytic processes involving furan derivatives, researchers demonstrated that using this compound as a ligand improved the yield and selectivity of reactions involving transition metals. This highlights its potential utility in synthetic organic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.